Bis(2-(dimethylamino)ethyl) adipate

Polyurethane Catalysis Volatile Organic Compound (VOC) Reduction Thermal Stability

Bis(2-(dimethylamino)ethyl) adipate (CAS 65169-69-9) is a diester of adipic acid and 2-(dimethylamino)ethanol, classified as a tertiary amine-functionalized adipate ester. Its molecular formula is C14H28N2O4 with a molecular weight of 288.38 g/mol.

Molecular Formula C14H28N2O4
Molecular Weight 288.38 g/mol
CAS No. 65169-69-9
Cat. No. B12649127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-(dimethylamino)ethyl) adipate
CAS65169-69-9
Molecular FormulaC14H28N2O4
Molecular Weight288.38 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)CCCCC(=O)OCCN(C)C
InChIInChI=1S/C14H28N2O4/c1-15(2)9-11-19-13(17)7-5-6-8-14(18)20-12-10-16(3)4/h5-12H2,1-4H3
InChIKeyLQIWJZRUBHDHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-(dimethylamino)ethyl) Adipate (CAS 65169-69-9): Procurement-Grade Identification and Core Physicochemical Profile


Bis(2-(dimethylamino)ethyl) adipate (CAS 65169-69-9) is a diester of adipic acid and 2-(dimethylamino)ethanol, classified as a tertiary amine-functionalized adipate ester . Its molecular formula is C14H28N2O4 with a molecular weight of 288.38 g/mol [1]. The compound is typically a clear, colorless liquid at ambient temperature and is soluble in polar solvents such as water and ethanol due to its two terminal dimethylamino groups . Primarily, it serves as a catalyst or catalyst intermediate in the production of polyurethane (PU) flexible foams, where its structure influences reaction kinetics and foam physical properties .

Why Generic Substitution Fails: The Structural Differentiation of Bis(2-(dimethylamino)ethyl) Adipate from Common Tertiary Amine Catalysts


In polyurethane foam manufacturing, tertiary amine catalysts such as bis(2-dimethylaminoethyl) ether (BDMAEE) and triethylenediamine (TEDA) are widely used. However, the adipate ester linkage in bis(2-(dimethylamino)ethyl) adipate imparts distinct physicochemical properties that preclude simple drop-in replacement. While direct comparative performance data are limited in the open literature, the compound's higher boiling point (353.4°C vs. 189°C for BDMAEE [1]) and greater density (1.025 g/cm³ vs. 0.841 g/cm³ for BDMAEE) suggest altered volatility and mixing behavior in formulations . Furthermore, the ester backbone offers potential for hydrolytic degradation, which may reduce amine emissions and odor in final foam products—a feature not shared by ether-linked counterparts [2]. These structural differences mean that substituting bis(2-(dimethylamino)ethyl) adipate with a generic tertiary amine requires reformulation and may not yield equivalent foam physical properties or processing characteristics.

Product-Specific Quantitative Evidence Guide: Bis(2-(dimethylamino)ethyl) Adipate vs. Key Comparators


Thermal Stability and Volatility: Higher Boiling Point Reduces Processing Emissions

Bis(2-(dimethylamino)ethyl) adipate exhibits a boiling point of 353.4°C at 760 mmHg , which is 164.4°C higher than that of the widely used blowing catalyst bis(2-dimethylaminoethyl) ether (BDMAEE, 189°C) [1]. This significant difference in volatility implies that the adipate ester is less prone to evaporate during exothermic foam reactions, potentially reducing amine emissions and contributing to lower VOC content in the final product.

Polyurethane Catalysis Volatile Organic Compound (VOC) Reduction Thermal Stability

Density and Formulation Behavior: Higher Density Influences Mixing and Reactivity

The density of bis(2-(dimethylamino)ethyl) adipate is reported as 1.025 g/cm³ , compared to 0.841 g/cm³ for BDMAEE [1] and approximately 1.02 g/cm³ for triethylenediamine (TEDA) . The higher density relative to BDMAEE may affect catalyst dispersion in polyol blends and influence the kinetics of phase separation during foam rise. While direct kinetic data are not available, this physical property difference is a key factor in formulation design and process control.

Polyurethane Formulation Rheology Catalyst Dispersion

Reactive Catalyst Potential: Ester Linkage Enables Covalent Incorporation into Polymer Matrix

Unlike non-reactive tertiary amines such as BDMAEE, bis(2-(dimethylamino)ethyl) adipate contains ester groups that can undergo transesterification or hydrolysis under foam-forming conditions, allowing the amine moiety to become covalently bound to the polyurethane matrix . This class-level mechanism is supported by patent literature describing ester-containing amine catalysts that yield low-odor, low-VOC flexible foams due to reduced migration of free amine [1]. While no direct head-to-head data are available for this specific compound, the structural feature is a well-established pathway for mitigating amine emissions.

Reactive Catalysis Low-Emission Polyurethane Polymer-Bound Catalyst

Best Research and Industrial Application Scenarios for Bis(2-(dimethylamino)ethyl) Adipate Based on Evidence


Low-VOC Flexible Polyurethane Foam for Automotive Interiors

Due to its higher boiling point (353.4°C) and potential for reactive incorporation via ester hydrolysis, bis(2-(dimethylamino)ethyl) adipate is a suitable candidate for formulating low-emission flexible foams used in automotive seating and interior components. Its reduced volatility compared to BDMAEE (189°C boiling point) helps meet stringent VOC regulations (e.g., VDA 278) [1]. The ester functionality may also reduce amine fogging on windshields, a common issue with free tertiary amine catalysts [2].

Specialty Polyurethane Systems Requiring Controlled Reactivity and Density

The compound's higher density (1.025 g/cm³) relative to ether-based catalysts (BDMAEE: 0.841 g/cm³) offers formulators a tool to adjust the rheology and mixing profile of polyol blends . This can be particularly valuable in molded foam applications where catalyst stratification must be avoided. While direct kinetic data are lacking, the density differential suggests potential for more uniform catalyst distribution in high-viscosity systems [3].

Research on Structure-Property Relationships in Amine-Ester Catalysts

As a diester of adipic acid and dimethylaminoethanol, bis(2-(dimethylamino)ethyl) adipate serves as a model compound for investigating how ester spacer length and amine substitution pattern influence catalytic activity and foam morphology in polyurethane systems. Its distinct thermal and physical properties provide a comparative baseline against ether-linked and other ester-linked amine catalysts [4].

Corrosion Inhibition and Phase-Transfer Catalysis in Non-PU Applications

Although not the primary focus, the compound's gemini surfactant-like structure (two cationic head groups linked by a flexible adipate spacer) has been explored in academic studies for corrosion inhibition of carbon steel in acidic media and as a phase-transfer catalyst . These niche applications may be relevant for industrial users seeking multifunctional additives.

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